Bromo-methylphthalimide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-4-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)9(13)11-8(5)12/h2-3H,1H3,(H,11,12,13) |
InChI Key |
UNRINLBLFDXKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2=O)Br |
Origin of Product |
United States |
Conceptual Framework of Phthalimide Derivatives in Chemical Synthesis
Phthalimides, a class of compounds characterized by the isoindole-1,3-dione scaffold, are pivotal in organic synthesis. rsc.orgnih.gov They serve as crucial starting materials and intermediates for the creation of various alkaloids and pharmacophores. japsonline.com The imide functional group, which consists of two carbonyl groups bonded to a nitrogen atom, is a defining feature of these compounds. japsonline.com This structural element renders them neutral and hydrophobic, facilitating their passage across biological membranes. japsonline.com
The reactivity of phthalimides is largely attributed to the acidity of the N-H group, a direct result of the two adjacent carbonyl groups. japsonline.com Since the pioneering work of S. Gabriel in 1887, phthalimide (B116566) derivatives have become indispensable precursors in a multitude of organic transformations. rsc.org Their synthesis has evolved to include various methods, such as metal-catalyzed reactions and more environmentally friendly metal-free systems. rsc.org
Academic Significance of Halogenated Phthalimides As Synthetic Intermediates
The introduction of a halogen atom to the phthalimide (B116566) structure significantly enhances its utility as a synthetic intermediate. Halogenated phthalimides, such as N-(bromomethyl)phthalimide, are recognized for their reactivity in nucleophilic substitution reactions. evitachem.com The bromine atom in N-(bromomethyl)phthalimide, for instance, acts as an effective leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. evitachem.com
This reactivity is harnessed in numerous synthetic applications. For example, N-(bromomethyl)phthalimide reacts with nucleophiles like amines, alcohols, and thiols to create new derivatives. evitachem.com This property is fundamental to its role as a building block for more complex molecules. evitachem.com Furthermore, halogenated phthalimides have been employed as initiators in polymerization reactions, contributing to the development of new materials. evitachem.comsigmaaldrich.com The strategic placement of a halogen atom can also influence the biological activity of the resulting molecules, a principle that is actively explored in medicinal chemistry. researchgate.net
Overview of Research Trajectories in Bromo Methylphthalimide Chemistry
N-(Bromomethyl)phthalimide Synthesis Routes
N-(Bromomethyl)phthalimide is a crucial reagent in organic synthesis, primarily used for the introduction of a protected aminomethyl group. Its synthesis is most commonly achieved from N-Hydroxymethylphthalimide.
Approaches Utilizing N-Hydroxymethylphthalimide Precursors
The conversion of N-Hydroxymethylphthalimide to N-(Bromomethyl)phthalimide involves the substitution of the hydroxyl group with a bromine atom. This transformation can be effectively carried out using hydrohalic acids or phosphorus halides.
A common method for synthesizing N-(Bromomethyl)phthalimide involves the reaction of N-Hydroxymethylphthalimide with hydrobromic acid. In some procedures, sulfuric acid is used as a catalyst and a dehydrating agent to facilitate the reaction. thieme-connect.de The reaction is typically performed by heating the reactants together. thieme-connect.de One modified procedure suggests using 62% hydrobromic acid in glacial acetic acid as the solvent, which is reported to produce a purer and more stable product in higher yields (85%) compared to using 48% hydrobromic acid with concentrated sulfuric acid. dss.go.th
Reaction Scheme:

Source: UCLA Department of Chemistry and Biochemistry
Phosphorus tribromide (PBr₃) is another effective reagent for the bromination of N-Hydroxymethylphthalimide. orgsyn.org This method is analogous to the conversion of alcohols to alkyl bromides. The reaction is typically carried out by treating N-Hydroxymethylphthalimide with PBr₃, often in a suitable solvent. orgsyn.org For a related compound, N-(β-bromoethyl)phthalimide, the synthesis from the corresponding β-hydroxyethylphthalimide intermediate is conducted by adding freshly distilled phosphorus tribromide and heating the mixture under reflux. orgsyn.org
Optimized and High-Yield Preparative Strategies
Efforts to improve the synthesis of N-(Bromomethyl)phthalimide have focused on increasing yield and purity. A reported high-yield synthesis involves the reaction of N-(hydroxymethyl)phthalimide with a brominating agent. One study describes a method that achieves a 90% yield for the preparation of diethyl aminomethylphosphonate from N-(bromomethyl)phthalimide, implying an efficient initial synthesis of the brominated compound. researchgate.net Another optimized approach resulted in a reproducible yield of 70-80% for a subsequent reaction product, suggesting a reliable and high-yielding synthesis of the N-(Bromomethyl)phthalimide precursor. dss.go.th
4-Bromo-N-methylphthalimide Synthesis Routes
4-Bromo-N-methylphthalimide is a positional isomer of N-(Bromomethyl)phthalimide where the bromine atom is attached to the phthalimide (B116566) ring system instead of the N-methyl group.
Bromination of N-Methyl-4-aminophthalimide
A key synthetic route to a related compound, N-methyl-4-amino-5-bromo-phthalimide, involves the direct bromination of N-Methyl-4-aminophthalimide. google.comgoogle.com This reaction highlights a method for introducing a bromine atom onto the aromatic ring of the phthalimide structure. A patented method describes using hydrobromic acid and a bromine salt as a milder alternative to traditional hydrobromic acid for the bromination, which reportedly makes the reaction conditions easier to control and avoids the formation of dibrominated byproducts. google.comgoogle.com This process, which also includes a post-treatment step, is said to increase the yield by nearly 10 percentage points. google.comgoogle.com The reaction uses a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, in a solvent like dichloroethane. google.com
Table 1: Summary of Synthetic Yields for N-methyl-4-amino-5-bromo-phthalimide google.com
| Purity (HPLC) | Yield |
| 96.8% | 85.4% |
| 96.2% | 85.9% |
| 97.2% | 86.8% |
Phase-Transfer Catalysis in Bromination Reactions (e.g., Tetrabutylammonium (B224687) Bromide)
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). ijirset.com In the context of bromination, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) transports the bromide ion from an aqueous or solid phase to an organic phase where the reaction with the substrate occurs. ijirset.comwikipedia.org
Tetrabutylammonium bromide is a quaternary ammonium salt that is frequently used as a phase-transfer catalyst due to its ability to solubilize anions like bromide in non-polar, organic solvents. ijirset.comwikipedia.org This property is crucial for reactions involving the bromination of organic substrates that are insoluble in the aqueous phase where the brominating agent might reside. ijirset.com The use of TBAB can lead to faster reactions, higher yields, and fewer byproducts. ijirset.com
Several studies have highlighted the effectiveness of TBAB in various bromination reactions. For instance, an environmentally friendly protocol for the regioselective bromination of organic substrates utilizes TBAB in conjunction with vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂). organic-chemistry.org This system operates under mild conditions and demonstrates high selectivity and excellent yields. organic-chemistry.org Another approach involves metal-free oxidative bromination in aqueous media using TBAB, trifluoroacetic acid (TFA), and hydrogen peroxide, which is applicable to a range of organic compounds. oup.com
Tetrabutylammonium tribromide (TBATB), a stable solid brominating agent, is another key reagent that can be prepared from TBAB. researchgate.net It offers advantages over liquid bromine, including ease of handling and the ability to be used at higher temperatures. researchgate.net
Control of Side Product Formation and Reaction Selectivity
A significant challenge in the synthesis of bromo-methylphthalimide is controlling the formation of unwanted side products, such as poly-brominated compounds. scholaris.cathieme-connect.de Reaction selectivity—achieving bromination at the desired position—is paramount for obtaining a pure product and maximizing yield.
Several factors influence selectivity in bromination reactions:
Nature of the Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it often leads to a lack of selectivity and the formation of byproducts. scholaris.camcours.net Reagents like N-bromosuccinimide (NBS), often used in Wohl-Ziegler reactions for allylic and benzylic bromination, can offer better selectivity. mcours.net Tetrabutylammonium tribromide (TBATB) has also been identified as a benign brominating agent that allows for better stoichiometric control. researchgate.net
Reaction Conditions: Temperature, solvent, and the presence of initiators or catalysts play a crucial role. For instance, in the bromination of chalcones using TBATB, the choice between an aprotic solvent and methanol (B129727) dramatically changes the reaction outcome, leading to either dibromination or bromomethoxylation. cdnsciencepub.com
Substrate Structure: The inherent reactivity of the substrate dictates the ease and position of bromination. For example, the bromination of N-alkylphthalimides can be challenging to control; N-methylphthalimide can be brominated to N-bromomethylphthalimide, while N-ethylphthalimide can lead to tribrominated products under similar conditions. mcours.net
Catalyst Systems: The use of specific catalyst systems can significantly enhance regioselectivity. A method using vanadium pentoxide with TBAB and hydrogen peroxide has been shown to be highly effective for the regioselective bromination of various organic substrates, often yielding exclusively the para-bromo derivative for activated aromatics. organic-chemistry.org
A patented method for synthesizing N-methyl-4-amino-5-bromo-phthalimide highlights the importance of controlled conditions to avoid the formation of dibromide byproducts. google.com This method utilizes hydrobromic acid and a bromine salt, which results in a milder reaction. google.com The transition state of the reaction also influences selectivity; bromination often proceeds through a "late" transition state, which generally leads to higher selectivity compared to chlorination. masterorganicchemistry.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency.
Solvent-Free or Aqueous Media Approaches
A key aspect of green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water or, ideally, conducting reactions without any solvent.
Aqueous Media: Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Metal-free oxidative bromination reactions have been successfully performed in aqueous media using a system of tetrabutylammonium bromide, trifluoroacetic acid, and hydrogen peroxide. oup.com This method is considered environmentally friendly as hydrogen peroxide is a green oxidant, producing only water as a byproduct. oup.com
Solvent-Free Conditions: The development of solvent-free reaction conditions is a significant goal in green chemistry. Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for producing various organic compounds, including derivatives of phthalimide. jocpr.comscirp.org These reactions often occur on a solid support, which can enhance reaction rates and simplify product isolation. jocpr.com
Catalyst Design for Sustainable Production
The design and use of efficient and recyclable catalysts are central to sustainable chemical production.
Phase-Transfer Catalysts: As mentioned earlier, phase-transfer catalysts like TBAB are beneficial for green chemistry as they can enable the use of water as a solvent, thereby reducing the reliance on organic solvents. ijirset.com Furthermore, methods for the recovery and recycling of these catalysts have been developed, further enhancing their sustainability. google.com
Vanadium-Based Catalysts: The use of vanadium pentoxide (V₂O₅) as a catalyst in conjunction with hydrogen peroxide and TBAB provides an environmentally favorable protocol for bromination. organic-chemistry.org This system avoids the use of hazardous elemental bromine and operates under mild conditions. organic-chemistry.org
Green Chemical Reagents: The use of greener reagents is another important strategy. For example, dimethyl carbonate, a non-toxic chemical, has been explored as a green methylating agent in the synthesis of N-methylphthalimide, a precursor for some brominated derivatives. google.com
The continuous development of these greener synthetic methodologies is crucial for the sustainable production of this compound and its derivatives, minimizing environmental impact while maintaining high efficiency and selectivity.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound derivatives. The electrophilic nature of the carbon atom bonded to the bromine makes it a prime target for attack by nucleophiles. evitachem.com The specific characteristics of these reactions, however, vary significantly depending on the location of the bromine atom within the molecule.
Alkyl Bromide Reactivity at the N-Substituted Methyl Moiety
In N-(bromomethyl)phthalimide, the bromine atom is attached to the methyl group, which is in turn bonded to the nitrogen atom of the phthalimide ring. evitachem.com This arrangement confers a high degree of reactivity to the molecule, making it a versatile reagent in organic synthesis. evitachem.com
The displacement of the bromide ion in N-(bromomethyl)phthalimide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond. evitachem.com The phthalimide group, being electron-withdrawing, enhances the electrophilicity of the methylene (B1212753) carbon, thereby facilitating the nucleophilic attack.
The reaction can be generalized as follows:
Nu- + PhthN-CH2Br → PhthN-CH2Nu + Br-
Where PhthN represents the phthalimido group and Nu- is the nucleophile. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in this reaction, leading to a diverse range of N-substituted phthalimide derivatives. evitachem.com For example, the reaction of N-(bromomethyl)phthalimide with imidazole yields N-(imidazol-1-ylmethyl)phthalimide, demonstrating the formation of a new carbon-nitrogen bond. evitachem.com
The stereochemistry of these reactions is a key aspect of their mechanistic investigation. In SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center, if one is present.
Kinetic studies provide valuable insights into the factors that influence the rate of nucleophilic substitution reactions of N-(bromomethyl)phthalimide. The rate of these reactions is dependent on the concentrations of both the substrate and the nucleophile, a characteristic feature of SN2 reactions. The nature of the nucleophile, the solvent, and the temperature all play crucial roles in determining the reaction kinetics.
Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed for these reactions as they can solvate the cation but not the anion, thus increasing the nucleophilicity of the attacking species. Kinetic studies have shown that reactions involving N-(bromomethyl)phthalimide are generally favored in polar protic solvents due to better stabilization of the transition state. evitachem.com
A study on the reaction of N-(2-bromoethyl)phthalimide, a related compound, with various nucleophiles revealed that the reaction proceeds to completion rapidly under certain conditions. For instance, with a strong base like sodium hydroxide (B78521) at a concentration of 0.18 M, complete conversion was observed within 50 seconds. In contrast, under milder basic conditions (pH 9.0), no degradation was observed over 300 seconds, highlighting the significant influence of the nucleophile's strength on the reaction rate.
| Nucleophile | Solvent | Relative Rate |
| Imidazole | DMF | High |
| Amines | DMSO | Moderate to High |
| Thiols | Acetonitrile | Moderate |
| Alcohols | Ethanol | Low to Moderate |
This table provides a qualitative comparison of reaction rates with different nucleophiles.
Aryl Bromide Reactivity in Ring-Substituted Isomers (e.g., 4-Bromo-N-methylphthalimide)
When the bromine atom is attached to the aromatic ring of the phthalimide, as in 4-bromo-N-methylphthalimide, the reactivity pattern shifts from nucleophilic substitution to transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the sp2-hybridized aromatic carbon is significantly stronger and less susceptible to direct nucleophilic attack compared to the sp3-hybridized carbon in N-(bromomethyl)phthalimide.
The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is particularly useful for the functionalization of aryl bromides like 4-bromo-N-methylphthalimide. researchgate.net
The general reaction scheme is as follows:
R-C≡CH + Br-Ar-PhthN-CH3 --(Pd catalyst, Cu co-catalyst, Base)--> R-C≡C-Ar-PhthN-CH3
The catalytic cycle of the Sonogashira reaction typically involves a palladium(0) species and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nrochemistry.com
| Aryl Halide | Alkyne | Catalyst System | Product Yield |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Good |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Base | High |
| 4-Bromo-N-methylphthalimide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Varies |
This table presents examples of Sonogashira coupling reactions with various aryl halides.
The selectivity of aromatic substitution reactions on substituted phthalimide rings is influenced by several factors. In the context of cross-coupling reactions, the nature of the halide is a primary determinant of reactivity. The reactivity order for aryl halides in Sonogashira coupling is generally I > OTf > Br > Cl. wikipedia.orgnrochemistry.com This difference in reactivity allows for selective coupling at one position if multiple different halides are present on the aromatic ring. wikipedia.org
For instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling can be directed to selectively react at the more reactive iodo position. libretexts.org
The electronic properties of the substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups can increase the electrophilicity of the carbon attached to the halogen, potentially enhancing the rate of oxidative addition to the palladium catalyst. Conversely, electron-donating groups can have the opposite effect. The position of the substituents relative to the bromine atom (ortho, meta, or para) also influences the steric hindrance and electronic environment around the reaction center, thereby affecting the selectivity and efficiency of the coupling reaction.
Radical Reactions and Polymerization Initiatives
N-(Bromomethyl)phthalimide serves as a significant precursor in reactions involving radical intermediates, particularly in the controlled synthesis of polymers and in catalytic cross-coupling processes.
N-(Bromomethyl)phthalimide has been effectively utilized as an initiator in the synthesis of polymers such as α-phthalimidopolystyrene through controlled radical polymerization techniques. sigmaaldrich.comevitachem.comchemicalbook.comsigmaaldrich.com This application is valuable for creating polymers with specific end-group functionalities.
Atom Transfer Radical Polymerization (ATRP) is a method of controlled radical polymerization that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net The fundamental mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains, a process mediated by a transition metal complex. researchgate.netcmu.edu
In this process, N-(Bromomethyl)phthalimide acts as the initiator (R-X). The cycle begins when the initiator reacts with a transition metal complex in its lower oxidation state, such as Copper(I) bromide (Cu(I)Br) complexed with a ligand like 2,2'-bipyridine. This interaction leads to the homolytic cleavage of the Carbon-Bromine bond in N-(Bromomethyl)phthalimide. The bromine atom is transferred to the metal complex, oxidizing it (e.g., to Cu(II)Br₂), and generating a phthalimidomethyl radical. researchgate.netcmu.eduresearchgate.net This radical then adds to a monomer (e.g., styrene), initiating polymerization. The resulting growing polymer chain is subsequently deactivated by the oxidized metal complex, which transfers the halogen atom back, reforming a dormant polymer chain and the reduced metal complex. This reversible activation-deactivation equilibrium is key to maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled polymer growth. researchgate.netcmu.edu
The use of N-(Bromomethyl)phthalimide as an initiator in ATRP is a strategic approach for producing polymers with a phthalimido group at one end (the α-terminus). researchgate.net This functionality serves as a masked primary amine, which can be revealed in a subsequent step. Researchers have successfully synthesized α-phthalimidopolystyrene with low polydispersity (Mw/Mn ≈ 1.3) using this initiator. researchgate.netresearchgate.netuq.edu.au The phthalimido end-group can then be quantitatively converted to a primary amine end-group via hydrazinolysis, following the Ing-Manske procedure. researchgate.net This two-step process provides a reliable route to α-aminopolystyrene with a high degree of end-group purity. researchgate.netresearchgate.net
The synthesis of well-defined, end-functionalized polymers is crucial for creating advanced materials like block copolymers and polymer-drug conjugates. The data below, derived from research findings, illustrates the controlled nature of ATRP using phthalimido-functional initiators.
Table 1: Synthesis of α-Phthalimidopolystyrene via ATRP using N-(Bromomethyl)phthalimide as an Initiator Data synthesized from reported experimental results. researchgate.net
| Entry | Initiator | Monomer | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | N-(Bromomethyl)phthalimide | Styrene | CuBr / 2,2'-Bipyridine | 9,500 | 1.32 |
Beyond polymerization, N-(bromoalkyl)phthalimides can serve as sources of alkyl radicals in other catalytic transformations, such as cross-electrophile coupling reactions. In these systems, a catalyst, often nickel-based, facilitates the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov
Mechanistically, a low-valent metal catalyst (e.g., Ni(0)) can react with the N-(bromoalkyl)phthalimide. However, in some dual catalytic systems, one catalyst is proposed to generate the alkyl radical while the other participates in the cross-coupling. For instance, a cobalt catalyst can react with the alkyl bromide to generate an alkyl radical intermediate. This radical is then captured by an organonickel complex (formed from the aryl halide and the nickel catalyst) to forge the new carbon-carbon bond. nih.gov The compatibility of N-(bromoalkyl)phthalimides in such reactions demonstrates their utility in generating unstabilized primary alkyl radicals for complex molecule synthesis. nih.gov
N-(Bromomethyl)phthalimide as an Initiator in Controlled Radical Polymerization
Phthalimide Ring Opening and Cyclization Pathways
The phthalimide group is a robust protecting group for primary amines, but it can be cleaved under specific conditions. Its reactivity towards nucleophiles, particularly primary amines and hydroxide, is central to its use in synthesis.
The reaction of N-substituted phthalimides with primary amines is the basis of the Gabriel synthesis for preparing primary amines. libretexts.orgscribd.com The most common reagent for this transformation is hydrazine (B178648) (H₂N-NH₂). The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. researchgate.net This leads to the formation of a tetrahedral intermediate, followed by ring opening. An intramolecular cyclization then occurs, yielding the stable, five-membered phthalhydrazide (B32825) ring and releasing the desired primary amine. researchgate.netorganic-chemistry.org This method is widely used because it avoids the over-alkylation often seen when using ammonia (B1221849) for amine synthesis. libretexts.org
Table 2: Conditions for Phthalimide Ring Opening A summary of typical reaction conditions. libretexts.orgresearchgate.net
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Hydrazine | Ethanol | Reflux | Cleavage to form primary amine and phthalhydrazide |
Hydrolysis of the phthalimide ring can also be achieved, typically under basic or acidic conditions, although this often requires harsher conditions than hydrazinolysis. organic-chemistry.org Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon, leading to ring opening to form a phthalamidic acid salt. libretexts.orgucl.ac.be Heating is usually required to hydrolyze the second amide bond to release the primary amine and the phthalate (B1215562) salt. The rate of hydrolysis is influenced by the electron-withdrawing nature of the substituents on the phthalimide structure. ucl.ac.be
Intramolecular Cyclization Phenomena
The structural framework of this compound derivatives allows for a variety of intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems. These reactions are often initiated by photochemical, radical, or electron-transfer mechanisms, with the outcome being highly dependent on the nature of the tethered reactive partner and the reaction conditions.
Photochemical cyclization represents a significant class of these intramolecular reactions. For instance, the irradiation of N-alkenylphthalimides can lead to cycloaddition products. A notable example is the intramolecular cyclization of N-pentenylphthalimide, which proceeds with a regiochemistry opposite to that observed in bimolecular additions. lookchem.com In this intramolecular case, the addition sense results in the formation of a five-membered ring fused to the isoindolinone core. lookchem.com Mechanistic studies involving the stereochemistry of alkene additions to N-methylphthalimide have shown that these reactions can be highly stereospecific, which is consistent with a concerted cycloaddition process. lookchem.com
Photoinduced electron transfer (PET) is another powerful tool for initiating intramolecular cyclizations. In N-(selenoalkyl)-phthalimides, excitation of the phthalimide chromophore leads to an intramolecular electron transfer from the selenium atom. researchgate.net The resulting radical ion pair can then undergo a proton transfer and subsequent radical coupling to form N,Se-heterocyclic systems. researchgate.net The regioselectivity of the cyclization, leading to either endo or exo products, is influenced by the length of the alkyl chain separating the phthalimide and the selenium moiety. researchgate.net A similar PET mechanism is observed with sulfide-containing phthalimides. researchgate.net
Radical cyclizations also play a crucial role. The tributyltin-hydride-mediated radical cyclization of 4-(2′-bromobenzyloxy)benzopyran-7-ones, which contain a structure related to this compound derivatives, yields complex fused ring systems under microwave irradiation. researchgate.net Furthermore, studies on the bromination of N-phthalimide protected amines have provided insights into the stability of carbon radicals adjacent to the phthalimido group, which is fundamental knowledge for designing radical cyclization strategies. mcours.net More recent developments include the generation of an azomethine ylide from N-(trimethylsilyl)methylphthalimide via a triplet energy transfer-promoted sequential intramolecular single-electron transfer (SET) and silyl (B83357) group migration. This ylide can then undergo intramolecular [3+2] cycloaddition reactions to form nitrogen-containing benzopyrrolizidine scaffolds. acs.org
| Cyclization Type | Substrate Example | Initiation Method | Key Intermediate | Product Type |
| Photochemical Addition | N-pentenylphthalimide | UV Irradiation | Biradical or Concerted Transition State | Fused Benzazepine-dione derivative |
| Photoinduced Electron Transfer (PET) | N-(selenoalkyl)-phthalimide | UV Irradiation (direct or sensitized) | Phthalimide radical anion / Selenoether radical cation | N,Se-Heterocycle |
| Radical Cyclization | 4-(2′-bromobenzyloxy)benzopyran-7-one | Tributyltin hydride / AIBN / Microwave | Carbon-centered radical | Fused polycyclic ether |
| Azomethine Ylide Cycloaddition | N-(trimethylsilyl)methylphthalimide | Photosensitizer (Thioxanthone) / Light | Azomethine Ylide | Benzopyrrolizidine scaffold |
Phenolysis and Other Solvent-Mediated Reactions
The reactivity of the bromomethyl group in N-(bromomethyl)phthalimide makes it susceptible to nucleophilic attack by solvents, a process known as solvolysis. Phenolysis, the reaction with phenols, is a specific and synthetically important example of such a solvent-mediated reaction.
The reaction between N-(bromomethyl)phthalimide and phenols or alcohols serves as a method for the preparation of their respective phthalimidomethyl (Pim) ethers, which can be used for characterization or as a protecting group strategy. researchgate.net The reaction proceeds via a nucleophilic substitution where the oxygen atom of the phenol (B47542) attacks the electrophilic methylene carbon, displacing the bromide ion. evitachem.com
Early work on the phenolysis of N-(bromomethyl)phthalimide required correction regarding the structure of the resulting products, highlighting the subtleties of the reaction. acs.orgacs.org The reaction is generally facilitated by a base to deprotonate the phenol, increasing its nucleophilicity. The choice of solvent is also critical, with polar aprotic solvents often used to dissolve the reactants. Kinetic studies on related phthalimide derivatives suggest that polar protic solvents can stabilize the transition states in nucleophilic substitution reactions. evitachem.com
Beyond phenolysis, other solvent-mediated reactions are known. For instance, in the presence of alcohols like methanol, the displacement of the bromide can lead to the formation of N-(methoxymethyl)phthalimide. This side product was observed during the Michaelis–Arbuzov reaction of N-(bromomethyl)phthalimide with dimethyl phenylphosphonite, where the methoxyl group originates from the reactant. tandfonline.com Theoretical studies using the Polarizable Continuum Model (PCM) on the related N-(2-bromoethyl)phthalimide have been conducted to examine the energetic behavior of the compound in different solvents like water, ethanol, and methanol, providing insight into solvent effects on its stability and reactivity. researchgate.net
| Reactant / Solvent | Reaction Type | Product | Notes |
| Phenol | Phenolysis (Nucleophilic Substitution) | O-Phthalimidomethyl phenol ether | Used for characterization and protection of phenols. researchgate.net |
| Alcohol | Alcoholysis (Nucleophilic Substitution) | O-Phthalimidomethyl alkyl ether | Used for characterization and protection of alcohols. researchgate.net |
| Methanol (as nucleophile source) | Methanolysis | N-(Methoxymethyl)phthalimide | Observed as a side product in other reactions. tandfonline.com |
| Water / Ethanol / Methanol | Solvolysis | N-(Hydroxymethyl)phthalimide / N-(Ethoxymethyl)phthalimide | Theoretical studies suggest solvent interaction affects stability. researchgate.net |
Advanced Applications of Bromo Methylphthalimide in Complex Organic Synthesis
Strategic Role as a Core Synthetic Intermediate
The inherent reactivity of the bromomethyl group, combined with the phthalimide (B116566) moiety's function as a masked primary amine, makes N-(Bromomethyl)phthalimide an invaluable precursor in multi-step synthetic sequences. It serves as a foundational component for introducing a protected aminomethyl fragment, which can be elaborated into more complex structures.
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia (B1221849). byjus.comwikipedia.org The traditional process involves the N-alkylation of a potassium phthalimide salt with a primary alkyl halide. wikipedia.org N-(Bromomethyl)phthalimide acts as a key reagent in variations of this synthesis, providing a protected aminomethyl group that can be subsequently deprotected to yield methylamine or its derivatives.
The primary advantage of using the phthalimide group is its ability to act as a surrogate for the H₂N⁻ anion, ensuring monoalkylation. wikipedia.org After the initial SN2 reaction where a nucleophile displaces the bromide on N-(Bromomethyl)phthalimide, the resulting N-substituted phthalimide can be cleaved to release the desired primary amine. While traditional deprotection involves harsh conditions like acidic hydrolysis, modern modifications offer milder alternatives. wikipedia.org The Ing-Manske procedure, for instance, uses hydrazine (B178648) (N₂H₄) to cleave the phthalimide, producing a stable phthalhydrazide (B32825) precipitate alongside the free primary amine. wikipedia.org
Recent advancements have focused on developing even gentler deprotection methods to preserve sensitive functional groups within the target molecule. mdma.chorganic-chemistry.org One such method involves a two-stage, one-flask operation using sodium borohydride (NaBH₄) in 2-propanol, followed by treatment with acetic acid. organic-chemistry.org This process reduces the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes to release the primary amine and phthalide, a readily removable byproduct. mdma.chorganic-chemistry.org This technique is particularly valuable in peptide synthesis as it proceeds under near-neutral conditions, preventing racemization of α-amino acids. mdma.chorganic-chemistry.org
| Deprotection Method | Reagents | Key Features | Citation |
| Ing-Manske Procedure | Hydrazine (N₂H₄) | Forms a stable phthalhydrazide precipitate; conditions can be relatively harsh. | wikipedia.org |
| Acidic Hydrolysis | Strong Acid (e.g., HBr, H₂SO₄) | Often results in low yields of the primary amine. | wikipedia.org |
| Ganem Method | 1. NaBH₄ / 2-propanol2. Acetic Acid | Mild, near-neutral conditions; avoids racemization; suitable for sensitive substrates. | mdma.chorganic-chemistry.org |
| Basic Hydrolysis | Aqueous Base (e.g., NaOH, KOH) | Cleaves the N-Alkyl phthalimide to form a salt of phthalic acid and the primary amine. | libretexts.org |
N-(Bromomethyl)phthalimide is instrumental in the synthesis of elaborate nitrogen-containing heterocyclic compounds. These structures are often scaffolds for biologically active molecules and advanced materials. bu.edu.egnih.gov
Pyrimidine Derivatives: Pyrimidines are a class of diazines that form the basis of nucleic acids and possess a wide range of therapeutic applications. bu.edu.eg N-(Bromomethyl)phthalimide has been utilized in the synthesis of functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analogs. sigmaaldrich.comsigmaaldrich.com In these syntheses, the N-(Bromomethyl)phthalimide provides the aminomethyl substituent that is crucial for the target molecule's ultimate structure and function. The synthesis typically involves the reaction of a pyrimidine precursor with N-(Bromomethyl)phthalimide, followed by deprotection of the phthalimide group to reveal the primary amine.
o-Carboranes: Carboranes are polyhedral boron-carbon clusters with unique three-dimensional structures and properties. N-(Bromomethyl)phthalimide has been employed in the synthesis of new bis-C(cage)-substituted o-carboranes. sigmaaldrich.comsigmaaldrich.com For example, 1,2-bis(phthalimidomethyl)-1,2-dicarba-closo-dodecaborane has been synthesized and characterized as a precursor to polyamines containing the carborane cage. sigmaaldrich.com These structures are of interest for applications in materials science and medicinal chemistry, including boron neutron capture therapy.
Functionalization and Derivatization Strategies
Beyond its role as a precursor, N-(Bromomethyl)phthalimide facilitates diverse functionalization and derivatization strategies, primarily through the introduction and subsequent manipulation of the phthalimidomethyl group.
A key application of N-(Bromomethyl)phthalimide is the synthesis of various substituted methylamines. The phthalimide group serves as an excellent protecting group for a primary amine, allowing other chemical transformations to be performed on the molecule without affecting the nitrogen atom. chemicalbook.comchem-station.com Once the desired modifications are complete, the phthalimide is removed to unveil the primary aminomethyl group.
Hydrazinolysis: Treatment with hydrazine in a solvent like ethanol or THF is a common method that effectively cleaves the phthalimide. rsc.org
Reductive Cleavage: As mentioned previously, methods using NaBH₄ offer a mild alternative for substrates sensitive to the basicity of hydrazine. mdma.chorganic-chemistry.org This has rekindled interest in using phthalimides as protecting groups in complex syntheses where functional group tolerance is paramount. mdma.ch
These deprotection strategies make N-(Bromomethyl)phthalimide a versatile reagent for introducing a reactive -CH₂NH₂ group, which can then participate in further reactions such as acylation, alkylation, or Schiff base formation.
The protection of thiol (-SH) groups is crucial in peptide and protein chemistry to prevent unwanted side reactions, particularly oxidation to disulfides. nih.govrsc.org The phthalimidomethyl (Pim) group, introduced via N-(Bromomethyl)phthalimide or its chloro-analog, has been developed as a novel protecting group for thiols. oup.com
The S-Pim group is stable under both acidic and basic conditions, a desirable characteristic for multi-step synthesis. oup.com It can be introduced under mild, weakly basic conditions by reacting a thiol with N-(Bromomethyl)phthalimide in the presence of a base like triethylamine. oup.com Deprotection can be achieved by treatment with hydrazine hydrate, followed by mercuric acetate or cupric acetate. oup.com This orthogonality allows for selective deprotection in the presence of other protecting groups, which is a significant advantage in the synthesis of complex peptides containing multiple cysteine residues. oup.com
| Protecting Group | Introduction Reagents | Deprotection Reagents | Stability | Citation |
| Phthalimidomethyl (Pim) | N-(Bromomethyl)phthalimide, Triethylamine in DMF | 1. Hydrazine hydrate2. Mercuric acetate or Cupric acetate | Stable to acid and base | oup.com |
The phthalimide moiety itself is a fluorophore, and its derivatives are often investigated for their photophysical properties. N-(Bromomethyl)phthalimide serves as a key building block for creating more complex phthalimide-containing scaffolds that can function as chemical probes. For instance, it can be used to synthesize luminol derivatives, which are well-known for their chemiluminescent properties and are used in forensic science and bioassays. researchgate.net Similarly, reacting N-(Bromomethyl)phthalimide with other fluorescent molecules or biologically active compounds can generate novel probes for imaging or sensing applications. The synthesis of an o-carborane derivative incorporating a 4-amino-phthalimide fluorophore demonstrates how the phthalimide structure, introduced via a related pathway, can be integrated into advanced materials with specific emission properties. researchgate.net
Applications in Catalyst and Ligand Development
The precise molecular architecture of Bromo-methylphthalimide makes it a valuable building block in the design and synthesis of specialized ligands and catalytic systems. Its ability to introduce the phthalimido group provides a mechanism for tuning steric and electronic properties, which is crucial for catalytic activity and selectivity.
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. This compound serves as a key precursor in the synthesis of functionalized imidazolium salts, which are the direct precursors to NHC ligands.
The synthesis begins with the reaction of N-(bromomethyl)phthalimide with imidazole (B134444) in a suitable solvent like chloroform. This nucleophilic substitution reaction yields N-(Imidazol-1-ylmethyl)phthalimide nih.gov. This intermediate is then quaternized by reacting it with an alkyl halide (e.g., methyl iodide) to produce the corresponding 1-alkyl-3-(phthalimidomethyl)imidazolium salt. Subsequent deprotonation of this salt with a strong base generates the free N-heterocyclic carbene, which bears a phthalimidomethyl substituent. This substituent can influence the catalytic activity of the resulting metal-NHC complex through steric hindrance or secondary interactions. These functionalized NHC ligands can be coordinated to various transition metals, such as palladium, ruthenium, or rhodium, to form stable metal complexes with applications in cross-coupling reactions, metathesis, and C-H activation.
| Reactant 1 | Reactant 2 | Product | Significance |
|---|---|---|---|
| N-(Bromomethyl)phthalimide | Imidazole | N-(Imidazol-1-ylmethyl)phthalimide | Forms the core structure for the NHC precursor nih.gov. |
| N-(Imidazol-1-ylmethyl)phthalimide | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-3-(phthalimidomethyl)imidazolium Salt | Direct precursor to the functionalized NHC ligand. |
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. This compound can be used to create functional polymers that serve as supports for catalytic species.
By acting as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), this compound can be used to synthesize polymers with a terminal phthalimido group. For instance, the polymerization of styrene using this compound as an initiator yields α-phthalimidopoly(styrene) sigmaaldrich.comsigmaaldrich.com. The resulting polymer chain has a defined molecular weight and a specific functional group at one end. This terminal phthalimide group can be chemically modified. For example, hydrolysis or hydrazinolysis can convert the phthalimide to a primary amine. This amine functionality can then be used to anchor metal catalysts or organocatalysts to the polymer backbone. The polymer acts as a macroscopic support, rendering the catalyst insoluble and easily separable from the reaction mixture, thereby bridging the gap between homogeneous and heterogeneous catalysis.
Contribution to Materials Science and Polymer Chemistry
In materials science, this compound is primarily utilized for its ability to introduce specific functionalities into polymer structures, thereby tailoring their physical and chemical properties for specialized applications.
Based on available scientific literature, N-(Bromomethyl)phthalimide is not typically employed as a primary monomer for the synthesis of polyimides or poly(imide-urethane)s. The synthesis of these polymers generally requires bifunctional monomers (e.g., dianhydrides and diamines) to undergo polycondensation and achieve high molecular weight chains. As a monofunctional agent, this compound's primary role is in initiating polymerization or in the post-polymerization functionalization of materials, rather than in forming the main polymer backbone itself.
A significant contribution of this compound to polymer chemistry is its role as a functional initiator in controlled polymerization methods. Its use in Atom Transfer Radical Polymerization (ATRP) is a prime example of its utility in creating well-defined polymers with high precision.
In the ATRP of vinyl monomers like styrene, the carbon-bromine bond in this compound is homolytically cleaved by a transition-metal complex (typically copper-based) to generate a radical that initiates polymerization. The process allows for the controlled, chain-wise addition of monomer units, resulting in polymers with predictable molecular weights and low dispersity. The key advantage is that each resulting polymer chain is capped with a phthalimido group derived from the initiator sigmaaldrich.com. This phthalimido end-group imparts specific characteristics to the polymer and serves as a handle for further chemical transformations, enabling the synthesis of block copolymers or the attachment of other functional moieties.
| Polymerization Method | Initiator | Monomer Example | Resulting Polymer | Key Feature |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | N-(Bromomethyl)phthalimide | Styrene | α-Phthalimidopoly(styrene) | Well-defined polymer with a terminal phthalimido functional group sigmaaldrich.comsigmaaldrich.com. |
Computational and Theoretical Investigations of Bromo Methylphthalimide
Quantum Chemical Methodologies
Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of N-(bromomethyl)phthalimide. These theoretical studies offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules like N-(bromomethyl)phthalimide. Quantum mechanical calculations for N-(bromomethyl)phthalimide have been systematically carried out using the DFT method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov To ensure a comprehensive analysis, different basis sets, such as 6-31G and 6-311G(d,p), have been employed in these calculations. nih.gov
The application of DFT allows for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Studies have shown that the optimized geometrical parameters obtained through the B3LYP method are in good agreement with experimental data, validating the accuracy of the theoretical approach. nih.gov These calculations are fundamental for understanding the three-dimensional structure of the molecule and how its geometry influences its electronic properties.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity.
For N-(bromomethyl)phthalimide, the HOMO and LUMO energies have been calculated, and the analysis of these frontier orbitals reveals that charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This intramolecular charge transfer is a crucial aspect of the molecule's electronic behavior.
| Computational Parameter | Energy (eV) |
| HOMO Energy | Data not available in searched sources |
| LUMO Energy | Data not available in searched sources |
| HOMO-LUMO Energy Gap | Data not available in searched sources |
Note: Specific energy values for N-(bromomethyl)phthalimide were not available in the publicly accessible research. The table is provided as a template for the type of data generated in such studies.
Charge Delocalization and Electronic Structure Analysis
The distribution of electrons within a molecule is not always localized to specific atoms or bonds. Charge delocalization, where electrons are spread over multiple atoms, can significantly impact a molecule's stability and reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of these stabilizing effects.
Natural Atomic and Hybrid Orbital Studies of Electron Density Distribution
Further insights into the electronic structure are gained through the study of natural atomic and hybrid orbitals. This analysis provides information on the electron density distribution among the atoms in the molecule and the hybridization of atomic orbitals that form the chemical bonds. By examining the occupancies of natural atomic orbitals, it is possible to understand how electrons are distributed and whether there is a significant deviation from the idealized Lewis structure. This information is crucial for understanding the polarity of bonds and the reactivity of different sites within the molecule.
Spectroscopic Property Simulations and Correlations
Computational methods are also extensively used to simulate spectroscopic properties, which can then be compared with experimental spectra to validate both the theoretical models and the experimental assignments. For N-(bromomethyl)phthalimide, theoretical spectrograms for Fourier-transform infrared (FT-IR) and FT-Raman spectra have been constructed. nih.gov
These simulations involve calculating the vibrational frequencies and intensities of the molecule. The calculated wavenumbers are often scaled to account for systematic errors in the theoretical methods. A detailed interpretation of the infrared and Raman spectra of N-(bromomethyl)phthalimide has been reported, showing that the difference between the observed and scaled wavenumber values for most of the fundamental vibrations is very small. nih.gov This good agreement between theoretical and experimental spectra allows for a reliable assignment of the vibrational modes to specific molecular motions.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O symmetric stretching | Data not available in searched sources | Data not available in searched sources |
| C=O asymmetric stretching | Data not available in searched sources | Data not available in searched sources |
| C-N stretching | Data not available in searched sources | Data not available in searched sources |
| C-Br stretching | Data not available in searched sources | Data not available in searched sources |
| Aromatic C-H stretching | Data not available in searched sources | Data not available in searched sources |
Note: Specific vibrational frequency data from the comparative study were not available in the searched sources. The table illustrates how such data is typically presented.
Simulated Ultraviolet-Visible (UV-Vis) Spectra and Electronic Transitions
Theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the electronic absorption spectra of molecules like N-(bromomethyl)phthalimide. These simulations provide insights into the electronic transitions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For N-(bromomethyl)phthalimide, the HOMO and LUMO energies have been calculated using the B3LYP/6-311G(d,p) method. The HOMO is situated at -8.95 eV and the LUMO at -3.65 eV. nih.gov The energy gap between these frontier orbitals is a critical parameter, calculated to be 5.30 eV. This significant energy gap indicates that a substantial amount of energy is required to excite an electron from the ground state to the first excited state, suggesting that the primary electronic transitions will occur in the ultraviolet region of the electromagnetic spectrum.
The nature of these transitions is predominantly characterized as π → π* transitions. This is typical for aromatic systems and compounds containing carbonyl groups, where the promotion of an electron from a π bonding orbital to a π* antibonding orbital occurs upon absorption of UV radiation. The calculated HOMO and LUMO energies are indicative of the potential for intramolecular charge transfer within the molecule. nih.gov While a full simulated spectrum is not detailed in the available literature, the HOMO-LUMO gap provides a strong theoretical basis for the primary absorption wavelength.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.95 |
| LUMO | -3.65 |
| Energy Gap (ΔE) | 5.30 |
Vibrational Spectra Predictions (FT-IR, FT-Raman) and Assignments
The vibrational modes of N-(bromomethyl)phthalimide have been extensively studied through both experimental and theoretical methods, specifically Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by Density Functional Theory (DFT) calculations. Quantum mechanical calculations using the DFT/B3LYP method with 6-31G and 6-311G(d,p) basis sets have been employed to predict the vibrational wavenumbers. nih.gov
A detailed interpretation of the infrared and Raman spectra has been reported, showing good agreement between the observed and scaled theoretical wavenumber values. nih.gov The theoretical spectrograms for both FT-IR and FT-Raman spectra have been constructed to aid in the assignment of fundamental vibrational modes. nih.gov
Key vibrational assignments include the characteristic C-H stretching modes of the aromatic ring, which are typically observed in the 3000-3100 cm⁻¹ region. The carbonyl (C=O) stretching vibrations of the phthalimide (B116566) group are prominent features in the IR spectrum, usually appearing as strong bands. The C-N stretching and bending vibrations, as well as the modes associated with the bromomethyl group (CH₂Br), also contribute to the unique vibrational fingerprint of the molecule. For the related compound N-bromophthalimide, DFT calculations have also been used to provide a thorough analysis of its fundamental vibrations. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectral Activity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| C=O Stretch (asymmetric) | ~1770 | IR (strong) |
| C=O Stretch (symmetric) | ~1710 | IR (strong) |
| Aromatic C=C Stretch | 1400 - 1600 | IR (variable), Raman (strong) |
| C-N Stretch | 1300 - 1380 | IR (strong) |
| C-Br Stretch | 500 - 600 | IR (strong) |
Molecular Reactivity and Stability Assessments
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For N-(bromomethyl)phthalimide, the MEP surface illustrates the regions of positive, negative, and neutral electrostatic potential.
Conformational Analysis and Rotational Isomer Studies
The conformational landscape of N-(bromomethyl)phthalimide is determined by the rotation around the single bonds, particularly the C-N bond connecting the phthalimide moiety to the bromomethyl group. Theoretical calculations can be employed to identify the stable conformers and the energy barriers for their interconversion.
While specific studies on the rotational isomers of N-(bromomethyl)phthalimide are not detailed in the provided search results, computational methods such as DFT can be used to perform a potential energy surface scan by systematically rotating the bromomethyl group. This analysis would reveal the most stable conformation (the global minimum on the potential energy surface) and any other local minima corresponding to other stable rotational isomers. The energy differences between these conformers and the rotational barriers separating them provide crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature.
Energetic Behavior in Different Solvent Media (e.g., Polarizable Continuum Model)
The Polarizable Continuum Model (PCM) is a computational method used to investigate the effect of a solvent on the properties of a molecule. nih.gov This model treats the solvent as a continuous dielectric medium, which allows for the calculation of the solute's energetic behavior in different solvent environments.
For N-(bromomethyl)phthalimide, PCM calculations can predict how its stability, reactivity, and spectral properties change in solvents of varying polarity. For instance, the energies of the HOMO and LUMO, and consequently the electronic transition energies, can be influenced by the solvent. Polar solvents are likely to stabilize charge separation in the ground or excited states, which can lead to shifts in the UV-Vis absorption spectrum (solvatochromism). While specific PCM studies on N-(bromomethyl)phthalimide are not available in the search results, this theoretical approach is a standard method to understand the role of the solvent in modulating the chemical and physical properties of such molecules.
Thermochemical Studies and Structural-Energetic Correlations
The thermodynamic properties of N-(bromomethyl)phthalimide have been investigated using DFT calculations at the B3LYP/6-31G and B3LYP/6-311G(d,p) levels of theory. nih.gov These studies provide valuable data on the structural and energetic characteristics of the molecule.
| Thermodynamic Parameter | Calculated Value | Basis Set |
|---|---|---|
| Total Energy | Data not specified | B3LYP/6-311G(d,p) |
| Heat Capacity (Cv) | Data not specified | B3LYP/6-311G(d,p) |
| Entropy (S) | Data not specified | B3LYP/6-311G(d,p) |
Specific values for the thermodynamic parameters were not available in the provided search results, but the methodology for their calculation has been established. nih.gov
Determination of Standard Molar Enthalpies of Combustion and Formation
These calculations provide a theoretical basis for understanding the energy of the molecule. The standard enthalpy, heat capacity, and entropy are key thermodynamic parameters that have been calculated. Although the standard enthalpies of combustion and formation were not the direct focus of these particular computational studies, the calculated total energies can be used in principle to derive these values. The theoretically calculated thermodynamic parameters for N-(bromomethyl)phthalimide at 298.15 K and 1 atm are presented below.
Table 1: Calculated Thermodynamic Parameters for N-(bromomethyl)phthalimide
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Total Energy | -3025.53 | Hartrees |
| Enthalpy | -3025.53 | Hartrees |
| Heat Capacity (Cv) | 40.83 | cal/mol·K |
Note: The data presented is based on theoretical DFT calculations and provides a computational estimation of the compound's thermodynamic properties. nih.gov
Sublimation Enthalpies and Phase Transition Energetics
Experimental data on the sublimation enthalpy and other phase transition energetics for N-(bromomethyl)phthalimide are not specified in the available research. However, the computational studies that determined other thermodynamic functions provide a foundation for predicting such properties. nih.gov
The investigation of related compounds, such as N-chloromethylphthalimide, N-(2-bromoethyl)phthalimide, and N-(3-bromopropyl)phthalimide, has involved experimental determination of their standard molar enthalpies of sublimation using techniques like Calvet microcalorimetry and the Knudsen effusion technique. For these related compounds, the sublimation enthalpies are crucial for deriving the standard molar enthalpies of formation in the gaseous state. While these values provide context within the family of halogenated N-alkylphthalimides, they are not directly applicable to N-(bromomethyl)phthalimide. The theoretical calculations performed on N-(bromomethyl)phthalimide lay the groundwork for future computational estimations of its sublimation enthalpy. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the N-(Bromomethyl)phthalimide molecule. The spectrum is characterized by two main sets of signals corresponding to the aromatic protons of the phthalimide (B116566) group and the methylene (B1212753) protons of the bromomethyl group.
The aromatic protons typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.70 and 7.90 ppm. This pattern arises from the coupling between the non-equivalent protons on the benzene ring. The two protons closer to the carbonyl groups are slightly deshielded compared to the other two, leading to two distinct multiplets, each integrating to 2H.
The most characteristic signal in the ¹H NMR spectrum is a sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is typically observed further upfield, around δ 5.79 ppm in CDCl₃ or δ 5.86 ppm in DMSO-d₆. rsc.orgchemicalbook.com The singlet multiplicity indicates no adjacent protons, which is consistent with the structure. The chemical shift is significantly downfield from a typical alkyl proton due to the deshielding effects of the adjacent bromine atom and the phthalimide nitrogen.
Table 1: Representative ¹H NMR Spectral Data for N-(Bromomethyl)phthalimide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Phthalimide Aromatic H | 7.82 – 7.77 | Multiplet | CDCl₃ rsc.org |
| Phthalimide Aromatic H | 7.70 – 7.65 | Multiplet | CDCl₃ rsc.org |
| Methylene (-CH₂Br) | 5.79 | Singlet | CDCl₃ rsc.org |
| Phthalimide Aromatic H | ~7.9 | Multiplet | DMSO-d₆ |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. The spectrum of N-(Bromomethyl)phthalimide displays distinct signals for the carbonyl, aromatic, and methylene carbons.
The carbonyl carbons (C=O) of the imide functional group are the most deshielded, appearing as a single peak in the far downfield region of the spectrum, typically around δ 167.5 ppm. rsc.org The aromatic carbons produce a set of signals in the δ 123-135 ppm range. Due to symmetry, the four aromatic CH carbons give two distinct signals (e.g., ~124 ppm and ~134.8 ppm), while the two quaternary carbons to which the carbonyl groups are attached produce a separate signal (e.g., ~131.9 ppm). rsc.orgplos.org
The aliphatic carbon of the bromomethyl (-CH₂Br) group is observed at a much higher field, with its chemical shift influenced by the attached bromine and nitrogen atoms. This signal is typically found in the range of δ 30-40 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-(Bromomethyl)phthalimide
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 167 - 169 rsc.orgplos.org |
| Aromatic (C-H) | 123 - 125 rsc.orgplos.org |
| Aromatic (C-H) | 134 - 136 rsc.orgplos.org |
| Aromatic (Quaternary) | 131 - 133 rsc.orgplos.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For N-(Bromomethyl)phthalimide (C₉H₆BrNO₂), the theoretical monoisotopic mass is 238.95819 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition. The technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) represents one of the most powerful techniques for mass analysis, offering unparalleled resolution and mass accuracy. nih.gov While specific ESI-FTICR-MS data for N-(Bromomethyl)phthalimide is not prevalent in literature, the application of this technique would provide the highest level of confidence in its elemental composition. nih.gov ESI is a soft ionization technique that would likely generate the protonated molecule [M+H]⁺. The FTICR analyzer would then measure its m/z value with exceptional precision, easily confirming the C₉H₆BrNO₂ formula and distinguishing it from any potential impurities. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. A detailed theoretical and experimental vibrational analysis of N-(Bromomethyl)phthalimide has been conducted using Density Functional Theory (DFT), providing a comprehensive assignment of its spectral bands. nih.govresearchgate.net
The FT-IR and FT-Raman spectra are dominated by vibrations associated with the phthalimide ring and the bromomethyl group. nih.gov
C=O Stretching: The most intense bands in the IR spectrum correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups of the imide, typically observed in the 1700-1800 cm⁻¹ region.
Aromatic C=C Stretching: Vibrations from the aromatic ring are observed in the 1450-1650 cm⁻¹ range.
C-N Stretching: The stretching of the C-N bond of the imide group gives rise to bands typically found around 1300-1400 cm⁻¹.
CH₂ Vibrations: The methylene group exhibits characteristic bending (scissoring) vibrations around 1420 cm⁻¹ and wagging vibrations around 1245 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 600-700 cm⁻¹ region.
Table 3: Key Vibrational Frequencies for N-(Bromomethyl)phthalimide
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Functional Group |
|---|---|---|---|
| Asymmetric C=O Stretch | ~1774 | ~1775 | Imide Carbonyl |
| Symmetric C=O Stretch | ~1720 | ~1725 | Imide Carbonyl |
| Aromatic C=C Stretch | ~1612 | ~1615 | Benzene Ring |
| CH₂ Bend | ~1420 | ~1422 | Methylene |
| C-N Stretch | ~1390 | ~1395 | Imide |
| C-Br Stretch | ~650 | ~655 | Alkyl Halide |
(Data derived from computational and experimental studies) nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
In the FT-IR spectrum of Bromo-methylphthalimide, characteristic absorption bands confirm the presence of its key structural features. The most prominent peaks are associated with the phthalimide group. The two carbonyl (C=O) groups of the imide function give rise to strong, distinct absorption bands. Typically, cyclic imides show two C=O stretching bands due to symmetric and asymmetric vibrations. For phthalimide and its derivatives, these are observed in the region of 1700-1800 cm⁻¹. nih.gov
The aromatic benzene ring component of the phthalimide structure is identified by C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are found in the 1450-1600 cm⁻¹ region. The presence of the methylene (-CH₂-) group is confirmed by its characteristic stretching vibrations, usually located in the 2850-2960 cm⁻¹ range. The carbon-bromine (C-Br) bond stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 600 cm⁻¹. The C-N stretching vibration of the imide structure also contributes to the spectrum, typically appearing in the 1300-1000 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric C=O Stretch | Imide (Carbonyl) | ~1775 |
| Symmetric C=O Stretch | Imide (Carbonyl) | ~1715 |
| Aromatic C-H Stretch | Benzene Ring | >3000 |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| C-N Stretch | Imide | 1000 - 1300 |
| C-Br Stretch | Bromomethyl | 500 - 600 |
Note: The exact positions of the peaks can be influenced by the sample's physical state and the measurement conditions.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints
FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. thermofisher.com It measures the inelastic scattering of monochromatic laser light, providing a "fingerprint" of a molecule's vibrational modes. thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (non-polar bonds). spectroscopyonline.com
For this compound, an FT-Raman spectrum would provide additional structural confirmation. The symmetric vibrations of the molecule, such as the C=C stretching modes of the aromatic ring, typically produce strong signals in the Raman spectrum. The symmetric C=O stretching vibration of the imide group would also be Raman active. In contrast, the asymmetric C=O stretch would be weaker. Vibrations involving the C-Br and C-C single bonds are also readily observed. This complementary nature makes the combination of FT-IR and FT-Raman a powerful tool for unambiguous structural characterization. spectroscopyonline.com
| Vibrational Mode | Functional Group | Expected Raman Activity |
| Symmetric C=C Stretch | Benzene Ring | Strong |
| Symmetric C=O Stretch | Imide (Carbonyl) | Moderate to Strong |
| Asymmetric C=O Stretch | Imide (Carbonyl) | Weak |
| C-Br Stretch | Bromomethyl | Moderate |
| C-N Stretch | Imide | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet light to excite these electrons to higher anti-bonding molecular orbitals. libretexts.org
The this compound molecule contains two primary chromophores (light-absorbing groups): the carbonyl groups and the conjugated system of the benzene ring. The expected electronic transitions for this molecule are π → π* and n → π*. libretexts.orguzh.ch
π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In this compound, these are associated with the aromatic ring and the carbonyl groups. They typically result in strong absorption bands.
n → π transitions:* These are lower-energy transitions where an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) is promoted to a π* anti-bonding orbital of the carbonyl group. uzh.ch These transitions are generally less intense than π → π* transitions. uzh.ch
The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region, characteristic of the phthalimide moiety.
| Electronic Transition | Associated Orbitals | Relative Energy | Relative Intensity |
| π → π | π bonding → π anti-bonding | High | High |
| n → π | Non-bonding → π anti-bonding | Low | Low |
Elemental Analysis (CHN/CNH)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula, serving as a crucial check for the purity and identity of a synthesized compound.
The molecular formula for this compound is C₉H₆BrNO₂. nist.gov The molecular weight is 240.05 g/mol . nist.govsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of C₉H₆BrNO₂
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 45.04% |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.52% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 33.28% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.84% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 13.33% |
| Total | 240.06 | 100.00% |
For a synthesized sample of this compound, the experimentally determined percentages of C, H, and N should closely match these theoretical values to confirm the compound's elemental integrity.
Future Research Directions and Emerging Paradigms in Bromo Methylphthalimide Chemistry
Development of Novel and Stereoselective Synthetic Methodologies
While N-(Bromomethyl)phthalimide is an achiral molecule, its role as a key reagent in the synthesis of chiral molecules is a burgeoning area of research. The future in this domain lies in the development of novel synthetic methods that utilize this compound to introduce the aminomethyl moiety in a stereoselective manner. Current research on the asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters, which can be prepared from potassium phthalimide (B116566) and vinyl bromides, serves as a foundational concept. This points towards future methodologies where N-(Bromomethyl)phthalimide could be reacted with prochiral nucleophiles under the influence of chiral catalysts or auxiliaries to achieve high enantioselectivity.
Future research could focus on:
Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts for the asymmetric alkylation of prochiral enolates with N-(Bromomethyl)phthalimide.
Organocatalysis: Designing novel chiral organocatalysts that can activate either the electrophile or the nucleophile to induce stereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal Catalysis: Exploring enantioselective cross-coupling reactions where N-(Bromomethyl)phthalimide acts as an electrophilic partner.
These approaches would pave the way for the efficient and stereocontrolled synthesis of a wide array of chiral amines and other valuable molecules, starting from a simple, commercially available building block.
Exploration of Undiscovered Reactivity Pathways and Catalytic Applications
The known reactivity of N-(Bromomethyl)phthalimide is primarily centered on its utility as an electrophile for alkylation reactions and as an initiator for radical polymerizations. However, there is a vast, underexplored landscape of its chemical behavior. Future research will likely delve into uncovering novel reactivity pathways, particularly in the realm of modern synthetic methodologies.
Emerging areas of exploration include:
Photoredox Catalysis: The ability of related N-(acyloxy)phthalimide precursors to participate in visible-light photoredox reactions to generate radicals suggests a promising future for N-(Bromomethyl)phthalimide in similar transformations. This could enable previously inaccessible bond formations under mild conditions.
Single-Electron Transfer (SET) Processes: Investigating the propensity of the C-Br bond in N-(Bromomethyl)phthalimide to undergo SET processes could lead to new methods for generating phthalimidomethyl radicals for addition reactions to alkenes and alkynes.
Catalytic Applications: While it is primarily used as a reagent or initiator, future studies could explore the potential for incorporating the phthalimide scaffold into ligand designs for transition metal catalysis. The phthalimide moiety could act as a directing group or a non-innocent ligand, influencing the outcome of catalytic transformations.
A deeper understanding of its electrochemical properties could also unlock new applications in electrosynthesis, providing a greener alternative to traditional chemical redox agents.
Design and Synthesis of Advanced Functional Materials Incorporating Bromo-methylphthalimide Scaffolds
The utility of N-(Bromomethyl)phthalimide as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), has been established for the synthesis of polymers like α-phthalimidopoly(styrene). rsc.org This serves as a launchpad for the design and synthesis of a new generation of advanced functional materials.
Future directions in materials science leveraging N-(Bromomethyl)phthalimide include:
Well-Defined Polymer Architectures: Utilizing its role as an initiator in ATRP and other controlled polymerization methods to synthesize block copolymers, star polymers, and polymer brushes with precise control over molecular weight and dispersity. The terminal phthalimide group can then be deprotected to reveal a primary amine, allowing for post-polymerization modification and the introduction of various functionalities.
Conducting Polymers: While not a direct precursor to the conductive backbone, its use as an initiator can be explored in the synthesis of block copolymers where one block is a conducting polymer. This could lead to novel materials for organic electronics.
Hybrid Materials: The synthesis of new bis-C(cage)-substituted o-carboranes using N-(Bromomethyl)phthalimide highlights its potential in creating hybrid organic-inorganic materials. nih.gov These materials often exhibit unique thermal, electronic, and mechanical properties.
The incorporation of the robust phthalimide unit can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for high-performance applications.
Table 1: Applications of N-(Bromomethyl)phthalimide in Polymer Synthesis
| Polymerization Technique | Role of N-(Bromomethyl)phthalimide | Resulting Polymer/Material | Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | α-phthalimidopoly(styrene) and other vinyl polymers | Functionalized plastics, coatings, drug delivery systems |
| Conventional Radical Polymerization | Initiator | Various vinyl polymers | General purpose plastics and materials |
| Post-polymerization Modification | Alkylating agent | Surface-grafted polymers | Modified surfaces with tailored properties |
Synergistic Integration of Computational Predictions with Experimental Validation
The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating chemical discovery. For N-(Bromomethyl)phthalimide, computational studies have already provided valuable insights into its molecular structure and electronic properties. A study employing Density Functional Theory (DFT) has detailed its geometric parameters, vibrational frequencies, and electronic structure through Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analyses.
Future research will build upon this foundation by:
Modeling Reaction Mechanisms: Employing DFT and other computational methods to elucidate the transition states and reaction pathways for known and novel reactions involving N-(Bromomethyl)phthalimide. This can help in understanding reactivity, predicting product distributions, and designing more efficient reaction conditions.
Predicting Initiator Efficiency in ATRP: Computational studies on related succinimide-based initiators for ATRP have shown good agreement between theoretical predictions and experimental outcomes for the ATRP equilibrium constant. Similar studies on N-(Bromomethyl)phthalimide can aid in the rational design of polymerization processes.
Virtual Screening for New Applications: Computational tools can be used to predict the binding of N-(Bromomethyl)phthalimide-derived molecules to biological targets or their properties as components in functional materials, thereby guiding experimental efforts towards the most promising candidates.
This integrated approach will undoubtedly lead to a more profound understanding of the fundamental chemistry of N-(Bromomethyl)phthalimide and expedite the development of its applications.
Table 2: Key Parameters from DFT Analysis of N-(Bromomethyl)phthalimide
| Parameter | Description | Significance |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and conjugative interactions within the molecule. | Provides insights into the stability arising from intramolecular electron delocalization. |
| Vibrational Frequencies | Theoretical prediction of the frequencies of molecular vibrations. | Can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. |
Adherence to Sustainable Chemistry Principles in Future Research Initiatives
The principles of green and sustainable chemistry are becoming increasingly integral to modern chemical research and development. Future work on N-(Bromomethyl)phthalimide and its derivatives will need to incorporate these principles to minimize environmental impact and enhance safety.
Key areas for implementing sustainable practices include:
Greener Synthetic Routes: Exploring synthetic methods that reduce or eliminate the use of hazardous solvents and reagents. For instance, the N-alkylation of phthalimide has been successfully demonstrated using environmentally benign ionic liquids as reaction media and under solvent-free mechanochemical conditions (ball milling). nih.gov These approaches offer advantages such as milder reaction conditions, higher yields, and shorter reaction times.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Catalytic Processes: Favoring the use of catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. This includes the development of recyclable catalysts.
Renewable Feedstocks: While not directly applicable to the core structure of N-(Bromomethyl)phthalimide, future syntheses of more complex molecules using this building block could incorporate reagents derived from renewable resources.
By embracing these principles, the future of N-(Bromomethyl)phthalimide chemistry can be both scientifically innovative and environmentally responsible.
Q & A
Q. How can DFT calculations enhance understanding of this compound’s electronic properties?
- Methodological Answer : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (TD-DFT). Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
